
3-Nitro-1H-pyrazole
Overview
Description
3-Nitro-1H-pyrazole (C₃H₃N₃O₂, MW 113.08) is a nitro-substituted heterocyclic compound with a planar pyrazole ring and a nitro group at the 3-position. Its structure enables π-conjugation, as the nitro group is nearly coplanar with the pyrazole plane (torsional angle: 8.06°), enhancing electronic delocalization . This compound is a versatile precursor in organic synthesis, used to prepare explosives, pharmaceuticals, and ligands for organometallic complexes . Key physical properties include a melting point of 173–175°C and a molecular weight of 113.07 g/mol .
Preparation Methods
Optimization of Reaction Conditions
Temperature and Time Dependence
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Reflux Duration : Extending reflux beyond 2 hours may degrade the product, as evidenced by the absence of byproducts in the patent’s NMR data .
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Cooling Rate : Gradual cooling to 45°C before hexane addition prevents premature precipitation, ensuring larger crystal formation.
Analytical Characterization
Spectroscopic Data
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¹H NMR (400 MHz, DMSO-d₆) : δ 13.90 (1H, NH), 8.01 (1H, H4), 7.01 (1H, H5) .
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The deshielded NH proton (δ 13.90) confirms hydrogen bonding with the nitro group.
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Melting Point : 173–175°C , consistent with a pure crystalline product.
Physicochemical Properties
Property | Value | Source |
---|---|---|
Molecular Weight | 113.07 g/mol | |
Density | 1.552 ± 0.06 g/cm³ | |
Solubility | Methanol | |
pKa | 8.32 ± 0.10 |
Comparative Analysis of Nitration Strategies
Direct Nitration of Pyrazole
While nitration of pyrazole using HNO₃/H₂SO₄ is a common route, it typically yields mixtures of 3-nitro- and 4-nitro isomers. The Pfizer method circumvents this issue by starting with a pre-nitrated precursor, ensuring regioselectivity .
Alternative Pathways
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Electrophilic Aromatic Substitution : Challenging due to pyrazole’s electron-deficient ring.
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Metal-Catalyzed Nitration : Unreported for this compound but potential for future exploration.
Chemical Reactions Analysis
Types of Reactions: 3-Nitro-1H-pyrazole undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state derivatives.
Substitution: The nitro group can participate in nucleophilic substitution reactions, leading to the formation of various substituted pyrazoles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Typical reducing agents are hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
Substitution: Nucleophilic substitution reactions often use reagents such as sodium methoxide or potassium tert-butoxide.
Major Products:
Oxidation: Nitroso derivatives and other oxidized forms.
Reduction: Amino derivatives.
Substitution: Various substituted pyrazoles depending on the nucleophile used.
Scientific Research Applications
Pharmaceutical Applications
Drug Development
3-Nitro-1H-pyrazole is utilized in the development of pharmaceutical agents, particularly as a scaffold for designing drugs targeting specific biological pathways. Notably, research has shown that derivatives of this compound exhibit antiproliferative activities, potentially inhibiting kinases involved in cancer cell signaling and proliferation .
Case Study: Anticancer Activity
A study highlighted the potential of this compound derivatives to affect cellular pathways related to tumor growth. The synthesis and evaluation of these compounds indicate promising results in inhibiting cancer cell lines, suggesting their viability as therapeutic agents.
Agricultural Chemistry
Agrochemical Synthesis
In agricultural chemistry, this compound serves as a key intermediate in synthesizing various agrochemicals, including herbicides and fungicides. This application is crucial for enhancing crop protection and yield .
Data Table: Agrochemical Products Derived from this compound
Agrochemical Type | Example Compound | Function |
---|---|---|
Herbicide | Pyrazole-based herbicide | Weed control |
Fungicide | Pyrazole fungicide | Fungal disease prevention |
Explosives Manufacturing
Energetic Materials
this compound is employed in formulating energetic materials due to its stability and performance advantages over other compounds. It is used in the synthesis of high-energy density materials (HEDMs) that are pivotal in military and industrial applications .
Case Study: Nitrated Pyrazoles as Explosives
Research has demonstrated that nitrated derivatives of pyrazoles exhibit enhanced explosive properties. For instance, studies on this compound derivatives have shown that they can be effectively utilized in developing new types of explosives with improved safety and performance characteristics .
Material Science
Polymer Synthesis
In material science, this compound contributes to synthesizing advanced polymer materials. The incorporation of this compound into polymer matrices enhances mechanical properties and thermal stability, making it suitable for various industrial applications .
Analytical Chemistry
Reagent Applications
this compound is also used as a reagent in analytical chemistry, aiding in the detection and quantification of other compounds. Its role is crucial for quality control across different industries, ensuring compliance with safety and efficacy standards .
Mechanism of Action
The mechanism of action of 3-Nitro-1H-pyrazole involves its interaction with specific molecular targets, such as enzymes and receptors. The nitro group can undergo redox reactions, leading to the generation of reactive intermediates that modulate biological pathways . These interactions can result in the inhibition of enzyme activity or the alteration of cellular signaling processes .
Comparison with Similar Compounds
3,4-Dinitro-1H-pyrazole (3,4-DNP)
- Synthesis : Produced via nitration of 3-nitro-1H-pyrazole .
- Structure : Additional nitro group at the 4-position increases steric hindrance, reducing planarity compared to this compound.
- Applications : Used in energetic materials due to high thermal stability (mp 88–89°C) .
3,4,5-Trinitro-1H-pyrazole (3,4,5-TNP)
- Synthesis : Sequential nitration and thermal rearrangement of this compound .
- Thermal Behavior : High-pressure neutron diffraction studies reveal pressure-induced sensitization, critical for explosive formulations .
N-Aryl-C-Nitroazoles (e.g., 3-Nitro-1-phenyl-1H-pyrazole)
- Synthesis : Copper-catalyzed Chan–Lam coupling of this compound with arylboronic acids (e.g., phenylboronic acid) under aerobic conditions .
- Structure : Aryl substituents introduce torsional strain (e.g., 19.6° twist between phenyl and pyrazole rings), reducing conjugation efficiency compared to the parent compound .
- Reactivity : Electron-withdrawing nitro groups enhance electrophilic substitution at the 5-position .
Thermal and Chemical Stability
Reactivity in Functionalization Reactions
- Iodination/Suzuki Coupling : this compound undergoes selective iodination at the 4-position, followed by Suzuki coupling with potassium vinyltrifluoroborate to yield vinyl derivatives (e.g., compound 7a, Table 1 in ).
- SEM Protection : 2-(Trimethylsilyl)ethoxymethyl (SEM) protection of this compound enables regioselective functionalization .
- Nucleophilic Substitution: 4-Chloro-3,5-dinitro-1H-pyrazole reacts with ammonia to form 4-amino-3,5-dinitro-1H-pyrazole (ADNP), highlighting nitro-group-directed reactivity .
Biological Activity
3-Nitro-1H-pyrazole (C3H3N3O2) is a compound of significant interest due to its diverse biological activities. This article explores its synthesis, biological evaluations, and potential therapeutic applications based on recent research findings.
Synthesis of this compound
The synthesis of this compound typically involves the reaction of hydrazine derivatives with nitro compounds. Various methods have been reported, including the coupling of C-nitro-NH-azoles with arylboronic acids, which yields a range of 1-aryl derivatives that exhibit promising properties, such as glucagon receptor antagonism and insecticidal activity .
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound and its derivatives. Notably, compounds based on the 1H-pyrazole scaffold have demonstrated antiproliferative effects against several cancer cell lines, including:
- Breast Cancer (MDA-MB-231)
- Liver Cancer (HepG2)
- Lung Cancer
- Colorectal Cancer
In vivo studies have also indicated significant tumor growth inhibition, making these compounds a focus for developing new anticancer therapies .
Anti-inflammatory and Analgesic Activities
This compound derivatives have shown promising anti-inflammatory properties. For instance:
- Certain synthesized pyrazole derivatives exhibited up to 85% inhibition of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) at concentrations as low as 10 µM, surpassing the efficacy of standard drugs like dexamethasone .
- Other studies have reported that these compounds can inhibit inflammatory pathways effectively, suggesting their potential in treating inflammatory diseases .
Neuroprotective Effects
Research has indicated that some pyrazole analogs possess neuroprotective effects, potentially benefiting conditions associated with neurodegeneration. For example, certain derivatives have shown significant inhibition of acetylcholinesterase (AChE), which is crucial for managing Alzheimer's disease .
Case Studies and Research Findings
The following table summarizes key findings from various studies on the biological activities of this compound:
The mechanisms underlying the biological activities of this compound are diverse:
- Caspase Activation : Some derivatives induce apoptosis in cancer cells by activating caspases, leading to programmed cell death.
- Inflammatory Pathway Modulation : These compounds can inhibit key inflammatory mediators and cytokines, reducing inflammation.
- Enzyme Inhibition : The inhibition of metabolic enzymes like AChE and MAO-B has been linked to neuroprotective effects and potential antidepressant activity .
Q & A
Q. Basic: What are the optimal reaction conditions for synthesizing N-aryl-C-nitroazoles via Chan–Lam coupling using 3-nitro-1H-pyrazole?
The synthesis of N-aryl-C-nitroazoles via Chan–Lam coupling requires careful optimization of solvent/base systems, catalyst type, and stoichiometry. Key findings include:
- Catalyst and air dependency : Copper catalysts (e.g., Cu(I) salts) are essential, and the reaction fails without them. Aerobic conditions are critical for catalytic cycle completion, as oxygen regenerates Cu(II) from Cu(I) .
- Solvent/base systems : Polar aprotic solvents (e.g., DMF) paired with bases like pyridine or triethylamine yield higher efficiencies. A 1:1 molar ratio of this compound to arylboronic acid is optimal .
- Validation : X-ray crystallography and NMR spectroscopy confirm substitution patterns and product purity .
Q. Advanced: How does oxygen influence the Chan–Lam coupling mechanism for synthesizing N-aryl derivatives of this compound?
Oxygen plays a dual role in the catalytic cycle:
Oxidation of Cu(I) to Cu(II) : During transmetalation, Cu(II) coordinates with the azole nucleophile. Oxygen oxidizes Cu(I) back to Cu(II), enabling reductive elimination and product release .
Preventing catalyst deactivation : Anaerobic conditions lead to Cu(I) accumulation, stalling the reaction. Excess oxygen ensures continuous regeneration of active Cu(II) species .
Mechanistic studies suggest a radical pathway under aerobic conditions, supported by kinetic isotope effects and electron paramagnetic resonance (EPR) data .
Q. Basic: What analytical methods are most reliable for confirming the structure and substitution pattern of this compound derivatives?
- X-ray crystallography : Resolves molecular geometry and confirms nitro-group positioning. For example, the nitro group in 3-nitro-1-[4-(trifluoromethoxy)phenyl]-1H-pyrazole is nearly coplanar with the pyrazole ring (8.06° deviation), enabling π-conjugation .
- NMR spectroscopy : and NMR distinguish between regioisomers. Coupling constants and chemical shifts align with computational predictions (e.g., DFT calculations) .
- Powder XRD : Validates crystallinity and phase purity, critical for energetic materials like 3,4,5-trinitro-1H-pyrazole .
Q. Advanced: What safety protocols are critical when synthesizing high-energy derivatives like 3,4,5-trinitro-1H-pyrazole from this compound?
- Small-scale reactions : Limit batch sizes to <1 g to mitigate explosion risks during nitration steps .
- Protective equipment : Use explosion-proof baffles, leather gloves, and face shields. Nitrating agents (e.g., HNO/HSO) require handling in fume hoods .
- Deuteration for stability : Deuteration via DO recrystallization reduces sensitivity to shock and friction, confirmed by FT-IR and neutron diffraction .
Q. Advanced: How does high-pressure neutron diffraction elucidate the structural stability of nitro-substituted pyrazoles?
High-pressure neutron diffraction reveals:
- Pressure-induced sensitization : At >5 GPa, 3,4,5-trinitro-1H-pyrazole undergoes lattice compression, increasing sensitivity due to shortened intermolecular distances and enhanced π-π stacking .
- Deuterium isotope effects : Deuteration alters hydrogen-bonding networks, stabilizing the crystal lattice under pressure. This is quantified via Rietveld refinement of neutron data .
Q. Basic: How does substituent position affect conjugation and stability in this compound derivatives?
- Nitro group orientation : Coplanar nitro groups (e.g., this compound) enhance conjugation, reducing bandgaps and increasing thermal stability. X-ray data show a 19.6° dihedral angle between the pyrazole ring and aryl substituents, balancing conjugation and steric effects .
- Electron-withdrawing substituents : Para-substituted electron-withdrawing groups (e.g., -CF) stabilize the nitro group via resonance, lowering decomposition temperatures by ~20°C compared to alkyl substituents .
Q. Advanced: What mechanistic insights explain contradictions in Chan–Lam coupling yields under varying aerobic conditions?
Contradictions arise from competing pathways:
- Aerobic vs. anaerobic : Under air, Cu(II)/Cu(I) cycling dominates, but anaerobic conditions favor Cu(0) nanoparticle formation, which is less active. Yields drop from >80% (aerobic) to <5% (anaerobic) .
- Base role : Bases like pyridine not only deprotonate the azole but also stabilize Cu intermediates. Reactions without bases show no product formation, even with excess catalyst .
Q. Basic: What synthetic routes are available for preparing 4H-pyrano[2,3-c]pyrazole hybrids from this compound?
- Click chemistry : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) attaches triazole rings to the pyrazole core. For example, 3-azido-5-nitro-1H-pyrazole reacts with propargyl ethers at 50°C in THF/HO, yielding hybrids with 61% efficiency .
- Acid-catalyzed cyclization : Protic ionic liquids (e.g., [TMBSED][TFA]) promote cyclocondensation of pyrazole aldehydes with malononitrile, forming fused pyrano-pyrazoles .
Properties
IUPAC Name |
5-nitro-1H-pyrazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H3N3O2/c7-6(8)3-1-2-4-5-3/h1-2H,(H,4,5) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MZRUFMBFIKGOAL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NN=C1)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H3N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20181168 | |
Record name | 3-Nitropyrazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20181168 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
113.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
26621-44-3 | |
Record name | 3-Nitropyrazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=26621-44-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Nitropyrazole | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026621443 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-Nitropyrazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20181168 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-nitro-1H-pyrazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.168.280 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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